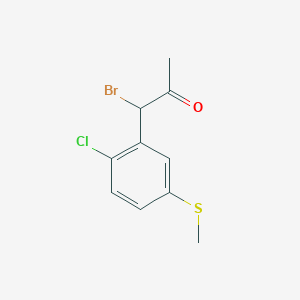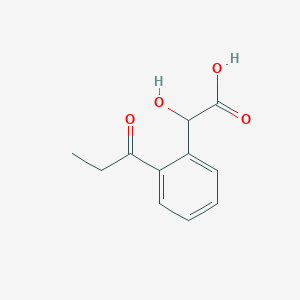
1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrClOS. This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one typically involves the bromination of 1-(2-chloro-5-(methylthio)phenyl)propan-2-one. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Major Products:
- Substitution reactions yield products like 1-azido-1-(2-chloro-5-(methylthio)phenyl)propan-2-one.
- Reduction reactions yield 1-bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-ol.
- Oxidation reactions yield 1-bromo-1-(2-chloro-5-(methylsulfinyl)phenyl)propan-2-one or 1-bromo-1-(2-chloro-5-(methylsulfonyl)phenyl)propan-2-one.
Aplicaciones Científicas De Investigación
1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The carbonyl group can participate in nucleophilic addition reactions, while the methylthio group can undergo oxidation to form sulfoxides or sulfones.
Comparación Con Compuestos Similares
- 1-Bromo-1-(2-chlorophenyl)propan-2-one
- 1-Bromo-1-(2-chloro-5-methylphenyl)propan-2-one
- 1-Bromo-1-(2-chloro-4-(methylthio)phenyl)propan-2-one
Uniqueness: 1-Bromo-1-(2-chloro-5-(methylthio)phenyl)propan-2-one is unique due to the presence of both chlorine and methylthio substituents on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This compound’s specific substitution pattern allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H10BrClOS |
|---|---|
Peso molecular |
293.61 g/mol |
Nombre IUPAC |
1-bromo-1-(2-chloro-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)10(11)8-5-7(14-2)3-4-9(8)12/h3-5,10H,1-2H3 |
Clave InChI |
AZXVZSCDHWHEGX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)SC)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride](/img/structure/B14050257.png)










![Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate](/img/structure/B14050315.png)


